p-Naphtholbenzein

Description

The exact mass of the compound p-Naphtholbenzein is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Naphtholbenzein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Naphtholbenzein including the price, delivery time, and more detailed information at info@benchchem.com.

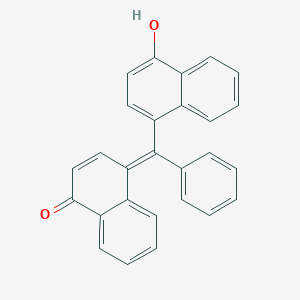

Structure

3D Structure

Properties

CAS No. |

145-50-6 |

|---|---|

Molecular Formula |

C27H18O2 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one |

InChI |

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24- |

InChI Key |

VDDWRTZCUJCDJM-PNHLSOANSA-N |

SMILES |

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |

Other CAS No. |

145-50-6 |

physical_description |

Dark red powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to p-Naphtholbenzein: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Naphtholbenzein (also known as α-Naphtholbenzein), a versatile dye widely utilized as a pH indicator in various chemical and analytical applications. This document details its synthesis, physicochemical properties, and the mechanism behind its distinct color changes. Experimental protocols for its synthesis and the preparation of its indicator solution are also provided.

Synthesis of p-Naphtholbenzein

The primary route for the synthesis of p-Naphtholbenzein is through an acid-catalyzed condensation reaction, specifically a Friedel-Crafts acylation of α-naphthol with benzoyl chloride. In this electrophilic aromatic substitution reaction, the acylium ion generated from benzoyl chloride and a Lewis acid catalyst attacks the electron-rich α-naphthol ring.

A general reaction scheme is as follows:

Caption: Synthesis of p-Naphtholbenzein via Friedel-Crafts Acylation.

Physicochemical Properties

p-Naphtholbenzein is a reddish-brown powder with well-defined physicochemical properties that are crucial for its application as a pH indicator. A summary of these properties is presented in the table below.

| Property | Value |

| Chemical Name | 4-((4-hydroxynaphthalen-1-yl)(phenyl)methylene)naphthalen-1(4H)-one |

| CAS Number | 145-50-6 |

| Molecular Formula | C₂₇H₁₈O₂ |

| Molecular Weight | 374.44 g/mol |

| Melting Point | 230-235 °C |

| Solubility | Insoluble in water; soluble in ethanol, methanol, and acetic acid.[1] |

| pKa | 8.95 (at 25 °C) |

| pH Indicator Range 1 | pH 0.0 (Green) to pH 0.8 (Yellow) |

| pH Indicator Range 2 | pH 8.2 (Yellow/Orange) to pH 10.0 (Green-Blue/Turquoise).[2][3] |

| UV-Vis λmax (Acidic) | 622 - 626 nm (in 0.1 M perchloric acid in acetic acid)[4] |

| UV-Vis λmax (Basic) | 644 - 652 nm (in 0.01 M NaOH)[5] |

| Molar Absorptivity (ε) | ≥50000 at 207-213 nm in methanol at 0.01 g/L.[6] Specific absorptivity (E 1%/1cm) ≥350 at λmax in 0.01M NaOH.[5] |

Mechanism of Color Change

The utility of p-Naphtholbenzein as a pH indicator stems from its ability to exist in different tautomeric forms in acidic and basic solutions.[7] This structural change alters the molecule's conjugation and, consequently, its absorption of visible light, leading to the observed color change.

In acidic to neutral solutions (below pH 8.2), p-Naphtholbenzein exists predominantly in its protonated, benzein form, which appears yellow. As the pH increases and the solution becomes more alkaline (above pH 10.0), the phenolic proton is removed, leading to a quinoidal structure. This deprotonated form absorbs light at a longer wavelength, resulting in a green-blue or turquoise color.

Caption: pH-Dependent Equilibrium and Color Change of p-Naphtholbenzein.

Experimental Protocols

Synthesis of p-Naphtholbenzein (Illustrative Protocol)

This protocol is a representative procedure for the synthesis of p-Naphtholbenzein via Friedel-Crafts acylation. Note: This is a general procedure and may require optimization. All work should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

α-Naphthol

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol or ethanol/water mixture for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve α-naphthol in anhydrous DCM.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Acylation: Add benzoyl chloride dropwise from the dropping funnel to the cooled and stirred mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude p-Naphtholbenzein by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Preparation of p-Naphtholbenzein Indicator Solution (ASTM D974)

This protocol outlines the preparation of a p-Naphtholbenzein indicator solution for use in the determination of acid and base numbers in petroleum products, as specified in ASTM D974.

Materials:

-

p-Naphtholbenzein

-

Titration solvent (a mixture of toluene, isopropyl alcohol, and water in a 100:99:1 ratio)

Procedure:

-

Accurately weigh 1.0 g of p-Naphtholbenzein.

-

Dissolve the weighed p-Naphtholbenzein in 100 mL of the titration solvent.

-

Stir the mixture until the solid is completely dissolved.

-

Store the indicator solution in a tightly sealed, dark bottle to prevent degradation.

References

- 1. Chrominfo: Preparation of α-Naphtholbenzein indicator solution [chrominfo.blogspot.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. alpha-Naphtholbenzein 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. p-Naphtholbenzein CAS#: 145-50-6 [m.chemicalbook.com]

- 7. p-Naphtholbenzein [chembk.com]

p-Naphtholbenzein CAS number and molecular structure

An In-depth Technical Guide to p-Naphtholbenzein for Researchers and Scientists

This guide provides comprehensive technical information on p-Naphtholbenzein (CAS 145-50-6), tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical properties, and key experimental applications, presenting data and protocols in a clear, structured format.

Core Identity and Properties

p-Naphtholbenzein, also widely known as α-Naphtholbenzein, is a triphenylmethane dye primarily utilized as a pH indicator, especially for non-aqueous acid-base titrations.[1][2] Its distinct color transitions in both acidic and alkaline environments make it a valuable tool in analytical chemistry.

Molecular Structure

The molecular structure of p-Naphtholbenzein is characterized by a central carbon atom bonded to a phenyl group and two naphthol-derived ring systems.

Caption: 2D structure of p-Naphtholbenzein.

Physicochemical Data

The key quantitative properties of p-Naphtholbenzein are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 145-50-6 | [1][3][4] |

| Molecular Formula | C₂₇H₁₈O₂ | [3][4] |

| Molecular Weight | 374.43 g/mol | [3][4] |

| Appearance | Dark red, brown, or reddish-brown powder/crystals | [1] |

| Melting Point | 230-235 °C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, acetic acid, acetone, and Dimethyl Sulfoxide (DMSO). | [1][3] |

| pH Transition Range 1 | pH 0.0 (Green) to pH 0.8 (Yellow) | [1][3] |

| pH Transition Range 2 | pH 8.2 (Yellow) to pH 10.0 (Green-Blue / Turquoise) | [1][4] |

| Absorption Max (λmax) | ~622-626 nm (in 0.1 mol/L perchloric acid in acetic acid) | [5] |

Mechanism of Action as a pH Indicator

The function of p-Naphtholbenzein as a pH indicator is based on the principle of acid-base equilibrium. The molecule can exist in different tautomeric forms, a protonated state in acidic conditions and a deprotonated state in alkaline conditions. This structural change alters the molecule's electronic conjugation, which in turn changes its light absorption properties, resulting in a visible color change.[2]

Caption: pH-dependent equilibrium of p-Naphtholbenzein.

Experimental Protocols and Applications

p-Naphtholbenzein is a versatile chemical with applications primarily in analytical chemistry.

Preparation of Indicator Solution for Titration

This protocol details the preparation of a 1% w/v indicator solution, suitable for procedures like ASTM D974.[6][7]

Materials:

-

p-Naphtholbenzein powder (CAS 145-50-6)

-

Titration Solvent (prepared by mixing toluene, anhydrous isopropyl alcohol, and water in a 100:99:1 ratio)[6]

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Weigh 1.0 g of p-Naphtholbenzein powder using an analytical balance.

-

Transfer the powder into a 100 mL volumetric flask.

-

Add approximately 50 mL of the titration solvent to the flask.

-

Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for efficient dissolution.

-

Once dissolved, add more titration solvent to bring the volume up to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a tightly sealed, amber glass bottle to protect it from light.

Caption: Workflow for preparing p-Naphtholbenzein indicator.

Determination of Total Acid Number (TAN) in Petroleum Products (ASTM D974)

This method is used to determine the acidic constituents in petroleum products and lubricants. The acid number is a measure of the amount of potassium hydroxide (KOH) in milligrams that is needed to neutralize the acids in one gram of oil.[6][8][9]

Materials:

-

Oil Sample

-

Titration Solvent (Toluene:Isopropanol:Water 100:99:1)

-

p-Naphtholbenzein indicator solution (10 g/L in titration solvent)[6]

-

Standardized 0.1 M alcoholic Potassium Hydroxide (KOH) solution[10][11]

-

Burette or digital titrator

-

250 mL Erlenmeyer flask

Procedure:

-

Sample Preparation: Weigh the appropriate amount of oil sample (based on the expected acid number) into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 100 mL of the titration solvent to the flask. Swirl until the sample is completely dissolved.

-

Indicator Addition: Add 0.5 mL of the p-Naphtholbenzein indicator solution. The solution should appear yellow-orange.[6] If it turns green or green-black, the sample has a high base content, and this method is not suitable.

-

Blank Titration: Perform a blank titration by titrating 100 mL of the titration solvent with 0.5 mL of indicator solution using the 0.1 M alcoholic KOH solution. Titrate to the first permanent green or green-brown endpoint. Record the volume of KOH used (V_blank).

-

Sample Titration: Titrate the prepared sample solution with the 0.1 M alcoholic KOH solution. Swirl the flask continuously during the titration. The endpoint is reached when the yellow-orange color changes to a stable green or green-brown. Record the volume of KOH used (V_sample).

-

Calculation: Calculate the Total Acid Number (TAN) using the formula: TAN (mg KOH/g) = [(V_sample - V_blank) * M * 56.1] / W Where:

-

V_sample = volume of KOH for sample (mL)

-

V_blank = volume of KOH for blank (mL)

-

M = Molarity of the alcoholic KOH solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the oil sample (g)

-

Caption: Workflow for non-aqueous titration using p-Naphtholbenzein.

Precursor in Phthalocyanine Synthesis

α-Naphtholbenzein serves as a precursor in the synthesis of novel phthalocyanine compounds. The synthesis generally involves a nucleophilic aromatic substitution reaction between α-Naphtholbenzein and a phthalonitrile derivative (e.g., 4-nitrophthalonitrile) in the presence of a weak base like K₂CO₃ in a solvent such as DMF. The resulting substituted phthalonitrile can then undergo a metal-templated cyclotetramerization reaction to form the final metal-free or zinc(II) phthalocyanine complex. For a detailed protocol, refer to Özçeşmeci, M. (2014) in the Journal of Organometallic Chemistry.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. p-Naphtholbenzein | 145-50-6 [chemicalbook.com]

- 4. 145-50-6 CAS | 1-NAPHTHOLBENZEIN | pH Indicator (Solid) | Article No. 04765 [lobachemie.com]

- 5. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xylemanalytics.com [xylemanalytics.com]

- 7. Total Acid Number Titration Method [machinerylubrication.com]

- 8. store.astm.org [store.astm.org]

- 9. metrohm.com [metrohm.com]

- 10. Preparation and Standardization of 0.1 M Ethanolic Potassium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 11. pharmapath.in [pharmapath.in]

- 12. researchgate.net [researchgate.net]

p-Naphtholbenzein: A Technical Guide to its Application as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of p-Naphtholbenzein, a vital pH indicator utilized in various scientific and industrial applications, including pharmaceutical analysis and materials science. This document details its color change mechanism, pH range, and provides standardized experimental protocols for its effective use.

Core Principles of p-Naphtholbenzein as a pH Indicator

p-Naphtholbenzein's function as a pH indicator is rooted in its molecular structure, which exists in different forms depending on the hydrogen ion concentration (pH) of the solution. This structural transformation alters the molecule's light absorption properties, resulting in a distinct and observable color change. The transition between its acidic and basic forms occurs over a specific pH range, making it a valuable tool for determining the endpoint of acid-base titrations. It is particularly effective in the titration of weak bases with strong acids where the equivalence point lies within its transition range.

Quantitative Data: pH Range and Color Transitions

The colorimetric properties of p-Naphtholbenzein are summarized in the table below. It is important to note that the solvent system can influence the observed colors and pH transition range.

| pH Range | Color in Acidic Form | Color in Basic Form | Solvent System |

| 8.2 - 10.0 | Yellow / Yellow-Orange | Green / Green-Brown / Turquoise / Blue | Aqueous / Toluene-Isopropanol-Water |

| 0.0 - 0.8 | Green | Yellow | Aqueous |

Experimental Protocols

The following are detailed methodologies for the preparation and use of p-Naphtholbenzein indicator solutions, primarily based on the widely recognized ASTM D974 standard for determining the acid number of petroleum products.

Preparation of p-Naphtholbenzein Indicator Solution (10 g/L)

Reagents and Materials:

-

p-Naphtholbenzein powder (meeting specifications in Annex A1 of ASTM D974)

-

Titration Solvent (a mixture of toluene, anhydrous isopropyl alcohol, and water in the ratio 100:99:1)

-

Analytical balance

-

Volumetric flask (1 L)

Procedure:

-

Accurately weigh 10 ± 0.01 g of p-Naphtholbenzein powder.

-

Dissolve the weighed powder in the titration solvent in a 1 L volumetric flask.

-

Ensure the powder is completely dissolved by thorough mixing.

-

Store the solution in a tightly sealed, dark bottle to prevent degradation.

Preparation of Titration Solvent

Reagents and Materials:

-

Toluene, reagent grade

-

Isopropyl alcohol, anhydrous (less than 0.9% water)

-

Distilled or deionized water

Procedure:

-

Mix toluene, anhydrous isopropyl alcohol, and water in a volume ratio of 100:99:1, respectively. For example, to prepare 1 liter of the solvent, mix 500 mL of toluene, 495 mL of isopropyl alcohol, and 5 mL of water.

Acid-Base Titration Protocol (Determination of Acid Number)

This protocol is adapted from the ASTM D974 standard for determining the acid number in petroleum products.

Reagents and Materials:

-

Sample to be analyzed

-

Titration Solvent

-

p-Naphtholbenzein Indicator Solution (10 g/L)

-

Standard alcoholic Potassium Hydroxide (KOH) solution (0.1 M)

-

Buret, 50 mL, graduated in 0.1 mL subdivisions

-

Erlenmeyer flask, 250 mL

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Into a 250 mL Erlenmeyer flask, introduce a weighed amount of the sample as recommended in the standard method for the expected acid number.

-

Add 100 mL of the titration solvent to the flask.

-

Add 0.5 mL of the p-Naphtholbenzein indicator solution.

-

Swirl the flask until the sample is completely dissolved. The initial color of the solution should be yellow-orange. If the solution turns green or green-brown, it indicates the absence of acidic components, and a base number determination should be performed instead.

-

Titrate the solution with the 0.1 M alcoholic KOH solution at room temperature. Add the titrant in small increments, swirling the flask continuously.

-

The endpoint is reached when the color of the solution changes from yellow-orange to a distinct green or green-brown. This color change should persist for at least 15 seconds.

-

Record the volume of the KOH solution used.

-

Perform a blank titration by titrating 100 mL of the titration solvent with 0.5 mL of the indicator solution to the same endpoint.

-

Calculate the acid number using the appropriate formula as specified in the standard method, taking into account the volume of titrant used for the sample and the blank.

Logical Relationship of Color Change

The following diagram illustrates the logical relationship between the pH of the solution and the corresponding color of the p-Naphtholbenzein indicator.

Caption: p-Naphtholbenzein pH-dependent color change.

An In-depth Technical Guide to the Solubility of p-Naphtholbenzein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-Naphtholbenzein, a vital pH indicator. While quantitative solubility data for this compound is not extensively available in published literature, this document consolidates the existing qualitative and quantitative information, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow for such an experiment.

Core Topic: Solubility Profile of p-Naphtholbenzein

p-Naphtholbenzein (CAS No. 145-50-6) is a synthetic organic compound widely used as a pH indicator, particularly in non-aqueous titrations. Its solubility is a critical parameter for its application, influencing the choice of solvent systems for various analytical procedures.

Data on Solubility

The solubility of p-Naphtholbenzein is characterized by its affinity for organic solvents and its insolubility in aqueous solutions. A summary of its known solubility in various solvents is presented below. It is important to note the limited availability of precise quantitative data in the public domain.

Table 1: Solubility of p-Naphtholbenzein in Different Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Molarity (mol/L) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL[1] | Not Specified | ~0.134 |

| Ethanol | C₂H₅OH | Soluble[2][3][4][5] | Not Specified | Data not available |

| Methanol | CH₃OH | Soluble[2][3][4][5] | Not Specified | Data not available |

| Acetic Acid | CH₃COOH | Soluble | Not Specified | Data not available |

| Acetone | C₃H₆O | Soluble | Not Specified | Data not available |

| Water | H₂O | Insoluble[2][3][4][5] | Not Specified | Not applicable |

| Titration Solvent (Toluene, Water, Isopropanol) | Varied | Soluble[6] | Not Specified | Data not available |

Note: The molarity for DMSO was calculated based on a molecular weight of 374.44 g/mol for p-Naphtholbenzein.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of p-Naphtholbenzein in a given solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of p-Naphtholbenzein in a specific solvent at a controlled temperature.

Materials:

-

p-Naphtholbenzein (analytical grade)

-

Solvent of interest (e.g., ethanol, analytical grade)

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of p-Naphtholbenzein and add it to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid should be clearly visible.

-

Place the container in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should remain in contact with the excess solid throughout this period.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle for a short time at the controlled temperature.

-

To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. This ensures that the analyzed solution is clear and saturated.

-

-

Quantification of Solute Concentration:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of p-Naphtholbenzein of known concentrations in the solvent of interest.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Using HPLC:

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the quantification of p-Naphtholbenzein.

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

-

Inject a known volume of the filtered saturated solution into the HPLC system.

-

Determine the concentration of p-Naphtholbenzein in the sample by comparing its peak area to the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L, and specify the temperature at which the measurement was performed.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of p-Naphtholbenzein.

Caption: Experimental workflow for solubility determination.

Caption: Quantification pathways for solubility analysis.

References

The Discovery and Historical Context of p-Naphtholbenzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Naphtholbenzein, a member of the phthalein dye family, has a rich history intertwined with the pioneering age of synthetic chemistry. This technical guide delves into the discovery of this important pH indicator, its historical context within the burgeoning German chemical industry of the late 19th and early 20th centuries, and its fundamental chemical properties. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of its quantitative data. Visual diagrams illustrating its synthesis workflow and the mechanism of its pH-indicating color change offer a deeper understanding of this classic compound.

Discovery and Historical Context

The discovery of p-Naphtholbenzein is best understood within the broader context of the development of phthalein dyes by the renowned German chemist, Adolf von Baeyer . While one source credits the first synthesis of p-Naphtholbenzein to German chemist Heinrich Caro in 1908, the foundational work on this class of compounds was laid by von Baeyer.[1] In 1871, von Baeyer first synthesized phenolphthalein, the most well-known member of this family, by condensing phthalic anhydride with phenol.[2] This discovery was a pivotal moment in the history of synthetic dyes and analytical chemistry.

Von Baeyer's work on phthaleins was part of a larger wave of innovation in organic chemistry in Germany, which was rapidly becoming the global leader in the chemical and dye industries.[3][4] Chemists like Heinrich Caro , a key figure at Badische Anilin- und Soda-Fabrik (BASF), played a crucial role in the industrial-scale production and development of many new dyes, including those based on the phthalein structure.[5][6] Caro's work was instrumental in translating laboratory discoveries into commercially viable products that fueled the growth of the German chemical industry.[7] Therefore, while von Baeyer is credited with the fundamental discovery of the phthalein class of dyes, Caro's expertise in industrial synthesis was critical to their widespread availability and application.

The late 19th and early 20th centuries were a period of intense research into the relationship between chemical structure and color, a field in which von Baeyer was a pioneer. His investigations into the triphenylmethane structure, the core of phthalein dyes, provided a theoretical framework for understanding how subtle molecular changes could lead to dramatic shifts in color.[3] This fundamental understanding paved the way for the systematic development of a wide range of synthetic indicators and dyes.

Quantitative Data

A summary of the key quantitative data for p-Naphtholbenzein is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₁₈O₂ | [8] |

| Molecular Weight | 374.43 g/mol | [8] |

| Melting Point | 230-235 °C | [8] |

| Appearance | Deep red to rust-colored crystals | [8] |

| Solubility | Insoluble in water; soluble in ethanol, methanol | [8] |

| pH Indicator Range 1 | pH 0.0 (Green) to pH 0.8 (Yellow) | [8] |

| pH Indicator Range 2 | pH 8.2 (Yellow) to pH 10.0 (Turquoise/Blue-Green) | [8][9] |

| λmax (in acidic media) | 622-626 nm (in 0.1 M perchloric acid in acetic acid) | |

| Molar Absorptivity (ε) | Approximately 2.39 x 10⁴ - 3.55 x 10⁴ L·mol⁻¹·cm⁻¹ (calculated) |

Calculation of Molar Absorptivity: The specific absorptivity (A 1%/1cm) is given as 640 - 950 for a 0.005 g/L solution. This is equivalent to a 0.5 g/100mL solution (0.5%). To convert to molar absorptivity (ε), the following formula is used: ε = (A 1%/1cm * Molecular Weight) / 10. Using the molecular weight of 374.43 g/mol , the calculated molar absorptivity range is approximately 23963.52 to 35570.85 L·mol⁻¹·cm⁻¹.

Experimental Protocols

The following is a detailed methodology for the synthesis of α-naphtholphthalein (p-Naphtholbenzein) based on a patented preparation method.[10]

Materials and Equipment

-

Phthalic anhydride

-

α-Naphthol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Solvent a (e.g., a non-polar organic solvent for initial dissolution)

-

Alkaline solution (e.g., sodium hydroxide solution)

-

Solvent b (e.g., an alcohol like ethanol or methanol)

-

Deionized water

-

Reaction vessel (e.g., three-necked flask) with stirring apparatus

-

Heating apparatus (e.g., water bath or heating mantle)

-

Filtration apparatus

-

Drying oven

Synthesis Procedure

-

Crushing: Phthalic anhydride and α-naphthol are individually pulverized into a fine powder to increase the surface area for reaction.

-

Reaction:

-

The powdered phthalic anhydride and α-naphthol are added to the reaction vessel.

-

A suitable acid catalyst, such as concentrated sulfuric acid, is added to the mixture.

-

The mixture is stirred and heated to a specific temperature (e.g., 60-80°C) for a set period to allow for the condensation reaction to occur, resulting in a viscous reactant mixture.

-

-

Separation and Purification:

-

The viscous reactant is dissolved in solvent 'a'.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is neutralized with an alkaline solution, leading to the precipitation of the crude product.

-

The precipitate is filtered and the filtrate is concentrated to yield more of the product.

-

The crude product is then dissolved in solvent 'b' and heated to boiling.

-

The solution is cooled to allow for recrystallization of the p-Naphtholbenzein.

-

The purified crystals are filtered.

-

The filter cake is washed with deionized water and then redissolved in a minimal amount of hot solvent 'c' (e.g., ethanol).

-

The product is precipitated by the addition of deionized water.

-

The final product is filtered and dried in an oven at a controlled temperature (e.g., 35°C) to yield the α-naphtholphthalein powder.[10]

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of p-Naphtholbenzein.

Caption: Synthesis workflow for p-Naphtholbenzein.

pH Indicator Mechanism

The color change of p-Naphtholbenzein is a result of a structural transformation in response to changes in pH. The following diagram illustrates the equilibrium between the acidic and basic forms of the molecule.

Caption: pH-dependent equilibrium of p-Naphtholbenzein.

References

- 1. researchgate.net [researchgate.net]

- 2. Adolf von Baeyer - Wikipedia [en.wikipedia.org]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. Old King Coal Part 4: Coal Colours - Features - The Chemical Engineer [thechemicalengineer.com]

- 5. Heinrich Caro - Wikipedia [en.wikipedia.org]

- 6. Heinrich Caro and the Creation of Modern Chemical Industry - Carsten Reinhardt, Anthony S. Travis - Google Books [books.google.com.jm]

- 7. gdch.de [gdch.de]

- 8. p-Naphtholbenzein CAS#: 145-50-6 [m.chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. CN103193740A - Preparation method of alpha-naphtholphthalein - Google Patents [patents.google.com]

p-Naphtholbenzein: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety and handling precautions for p-Naphtholbenzein. The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively.

Chemical Identification and Properties

p-Naphtholbenzein, also known as α-Naphtholbenzein, is a pH indicator commonly used in laboratory settings. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 145-50-6 | [1] |

| EC Number | 205-656-3 | [1] |

| Molecular Formula | C27H18O2 | [1] |

| Appearance | Dark reddish-black solid powder | [2][3] |

| Melting Point | 185 °C | [3] |

| Boiling Point | Approximately 90°C (for a 1% w/v solution) | [4] |

| Flash Point | 40 °C (for a solution) | [5] |

| Auto-ignition Temperature | 485 °C | [5] |

| Density | 1.05 g/cm³ at 20 °C (for a solution) | [5] |

| Solubility in Water | Not miscible or difficult to mix | [5][6] |

| Vapor Pressure | 16 hPa at 20 °C | [5] |

| Lower Explosion Limit | 4 Vol % | [5] |

| Upper Explosion Limit | 17 Vol % | [5] |

Hazard Identification and GHS Classification

p-Naphtholbenzein is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

-

Flammable Liquids: Category 3[5]

-

Skin Corrosion/Irritation: Category 1A, Category 2[1][3][5][7]

-

Serious Eye Damage/Eye Irritation: Category 1, Category 2[1][3][5][7]

-

Acute Toxicity (Dermal): Category 4[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][3][7]

Signal Word: Danger[5], Warning[1][3]

Hazard Statements:

-

H226: Flammable liquid and vapour.[5]

-

H312: Harmful in contact with skin.[5]

-

H314: Causes severe skin burns and eye damage.[5]

-

H318: Causes serious eye damage.[5]

Toxicological Data

The toxicological effects of p-Naphtholbenzein have been evaluated through various studies.

| Metric | Value | Species | Route | Reference |

| LD50 | 3,310 mg/kg | Rat | Oral | [5] |

| LD50 | 1,060 mg/kg | Rabbit | Dermal | [5] |

Primary Irritant Effect:

Based on available data, p-Naphtholbenzein is not classified for respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5]

Experimental Protocols

The provided toxicological data, such as LD50 values, are typically determined using standardized protocols established by organizations like the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423): This method involves the administration of the substance in graduated doses to a group of experimental animals (e.g., rats). The animals are observed for a set period, and the dose that causes mortality in 50% of the test population is determined.

Acute Dermal Toxicity (OECD 402): In this test, the substance is applied to the shaved skin of an animal (e.g., a rabbit) for a specified duration. The dose that results in the death of 50% of the animals is the dermal LD50.

Skin and Eye Irritation (OECD 404 & 405): These protocols involve applying the substance to the skin or into the eye of an animal and observing the effects over time to assess the level of irritation or corrosion.

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place.[1]

-

Wear suitable protective clothing, including gloves and eye/face protection.[1][9]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

-

Keep away from ignition sources and incompatible materials such as strong oxidizers.[2][5][10]

Emergency Procedures

First Aid Measures:

-

After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[1][2]

-

After Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water.[1][2]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

-

After Swallowing: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][9]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[10]

-

Specific Hazards: Flammable liquid and vapor. Thermal decomposition can lead to the release of irritating gases and vapors.[9][10]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][9]

Accidental Release Measures:

-

Personal Precautions: Wear protective equipment and keep unprotected persons away. Ensure adequate ventilation and remove all sources of ignition.[1][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

-

Methods for Cleaning Up: Collect spillage with non-combustible absorbent material and place it in a suitable container for disposal.[1]

Personal Protective Equipment

-

Eye/Face Protection: Goggles or a face shield (EN 166).[9]

-

Hand Protection: Protective gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]

-

Skin and Body Protection: Long-sleeved, fire/flame resistant, and impervious clothing.[1][9]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Do not dispose of together with household garbage or allow the product to reach the sewage system.[5]

Visual Workflow for Chemical Spill Response

The following diagram illustrates the logical steps to be taken in the event of a p-Naphtholbenzein spill.

Caption: Workflow for handling a p-Naphtholbenzein spill.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 4. calpaclab.com [calpaclab.com]

- 5. cpachem.com [cpachem.com]

- 6. sdfine.com [sdfine.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.fi [fishersci.fi]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

p-Naphtholbenzein: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synonyms, chemical properties, and applications of p-Naphtholbenzein, a vital pH indicator for laboratory professionals. This guide provides a detailed overview for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visual diagrams to elucidate its core functionalities.

Synonyms and Alternative Names

p-Naphtholbenzein is known by a variety of names in scientific literature and chemical catalogs. Understanding these alternative designations is crucial for comprehensive literature searches and accurate identification of the compound.

-

Systematic IUPAC Name : (4E)-4-[(4-hydroxynaphthalen-1-yl)(phenyl)methylidene]naphthalen-1-one[1]

-

Common Synonyms : α-Naphtholbenzein, 1-Naphtholbenzein, 4,4′-(α-Hydroxybenzylidene)di-1-naphthol[2][3]

The logical relationship between the primary name and its common synonyms is illustrated in the diagram below.

Caption: Relationship between p-Naphtholbenzein and its various synonyms and identifiers.

Quantitative Data

A summary of the key quantitative properties of p-Naphtholbenzein is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 145-50-6 | [5][6] |

| Molecular Formula | C₂₇H₁₈O₂ | [6] |

| Molecular Weight | 374.43 g/mol | [4] |

| Melting Point | 230-235 °C | [5] |

| pKa | 8.95 (at 25 °C) | [5] |

| pH Transition Range 1 | 0.0 (Green) - 0.8 (Yellow) | [5] |

| pH Transition Range 2 | 8.2 (Yellow) - 10.0 (Green-Blue/Turquoise) | [5][7] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, and titration solvent (toluene, isopropyl alcohol, water mixture). | [5] |

Mechanism of Action: The Chemistry of Color Change

The utility of p-Naphtholbenzein as a pH indicator lies in its ability to undergo a distinct and reversible color change in response to alterations in the hydrogen ion concentration of a solution. This phenomenon is governed by a structural transformation of the molecule.[8]

In acidic to neutral solutions (pH < 8.2), p-Naphtholbenzein exists predominantly in its protonated, non-ionized form, which appears yellow. As the solution becomes more alkaline (pH > 8.2), a proton is abstracted from one of the hydroxyl groups. This deprotonation results in a change in the electronic conjugation of the molecule, leading to the formation of a quinoidal structure. This altered structure absorbs light at a different wavelength, causing the solution to appear green-blue or turquoise.

The signaling pathway, illustrating the transition between the acidic (yellow) and basic (green-blue) forms, is depicted below.

Caption: The reversible reaction of p-Naphtholbenzein between its acidic and basic forms.

Experimental Protocols

p-Naphtholbenzein is a versatile indicator suitable for both non-aqueous and aqueous acid-base titrations.

Non-Aqueous Titration: Determination of Acid and Base Number in Petroleum Products (ASTM D974)

This protocol is a summary of the ASTM D974 standard test method.

a) Preparation of p-Naphtholbenzein Indicator Solution (10 g/L):

-

Weigh 1.0 ± 0.001 g of p-Naphtholbenzein.

-

Dissolve the weighed solid in 100 mL of titration solvent. The titration solvent is a mixture of toluene, anhydrous isopropyl alcohol, and a small amount of water.[9]

b) Titration Procedure for Acid Number:

-

Into an appropriate flask, introduce a weighed quantity of the petroleum sample.

-

Add 100 mL of the titration solvent and 0.5 mL of the p-Naphtholbenzein indicator solution.

-

Swirl the flask until the sample is completely dissolved.

-

If the solution is yellow-orange, titrate with a standardized 0.1 M alcoholic potassium hydroxide (KOH) solution.

-

Add the KOH solution in increments, shaking vigorously, especially near the endpoint.

-

The endpoint is reached upon the first appearance of a stable green or green-brown color.[9]

c) Titration Procedure for Base Number:

-

If the initial color of the sample and indicator solution is green or green-black, titrate with a standardized 0.1 M alcoholic hydrochloric acid (HCl) solution.

-

The endpoint is reached when the color changes to orange.

General Aqueous Acid-Base Titration

This protocol provides a general framework for using p-Naphtholbenzein in aqueous titrations, particularly for weak acids with strong bases.

a) Preparation of Indicator Solution (0.1% w/v in Ethanol):

-

Weigh 0.1 g of p-Naphtholbenzein.

-

Dissolve it in 100 mL of 95% ethanol.

b) Titration Procedure:

-

Pipette a known volume of the acidic analyte into an Erlenmeyer flask.

-

Add 2-3 drops of the p-Naphtholbenzein indicator solution.

-

Titrate with a standardized strong base solution (e.g., NaOH) from a burette, swirling the flask continuously.

-

The endpoint is reached when the solution undergoes a sharp and persistent color change from yellow to green-blue.

-

Record the volume of the titrant used to calculate the concentration of the analyte.

The generalized workflow for a typical acid-base titration is outlined in the diagram below.

Caption: A generalized experimental workflow for an acid-base titration using p-Naphtholbenzein.

Synthesis of p-Naphtholbenzein

The primary synthesis route for p-Naphtholbenzein involves the acid-catalyzed condensation of benzotrichloride with two equivalents of 1-naphthol. This electrophilic aromatic substitution reaction is typically carried out in the presence of a condensing agent such as sulfuric acid or zinc chloride. The reaction proceeds through the formation of a carbocation from benzotrichloride, which then attacks the electron-rich naphthol rings. Subsequent dehydration leads to the final conjugated system of p-Naphtholbenzein.

This technical guide provides a foundational understanding of p-Naphtholbenzein for researchers and professionals in the chemical and pharmaceutical sciences. Its well-defined properties and reliable performance in titrations make it an indispensable tool in analytical chemistry.

References

- 1. 1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]- | C27H18O2 | CID 3033966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gspchem.com [gspchem.com]

- 3. 145-50-6 CAS | 1-NAPHTHOLBENZEIN | pH Indicator (Solid) | Article No. 04765 [lobachemie.com]

- 4. p-Naphtolbenzein | 145-50-6 [chemnet.com]

- 5. p-Naphtholbenzein CAS#: 145-50-6 [m.chemicalbook.com]

- 6. p-Naphtholbenzein, Practical grade [himedialabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. ptplab.net [ptplab.net]

Methodological & Application

Preparation of p-Naphtholbenzein Indicator Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a p-Naphtholbenzein indicator solution, commonly utilized in non-aqueous titrations to determine the acid and base number of petroleum products and lubricants, a critical parameter in quality control and stability studies.

Application and Principle

p-Naphtholbenzein is a pH indicator that exhibits a distinct color change in response to alterations in the acidity or alkalinity of a solution. In non-aqueous titrations, such as those outlined in ASTM D974, it is used to signal the endpoint of the reaction. The indicator is orange in acidic to neutral conditions and transitions to a green or green-brown color in a basic medium. This clear visual endpoint allows for the accurate quantification of acidic or basic constituents in a sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of the p-Naphtholbenzein indicator solution as per the standard ASTM D974 method.

| Parameter | Value | Notes |

| p-Naphtholbenzein Concentration | 1% (w/v) or 10 g/L | The solid p-Naphtholbenzein powder is dissolved in the titration solvent. |

| Titration Solvent Composition | Toluene: Isopropyl Alcohol: Water | The components are mixed in a volumetric ratio of 100:99:1.[1] |

| pH Range for Color Change | Orange (acidic) to Green/Green-Brown (basic) | The visual transition point indicates the endpoint of the titration. |

Experimental Protocol

This protocol details the step-by-step methodology for preparing a 1% (w/v) p-Naphtholbenzein indicator solution.

1. Materials and Reagents:

-

p-Naphtholbenzein powder (reagent grade)

-

Toluene (ACS grade)

-

Isopropyl alcohol, anhydrous (ACS grade)

-

Deionized or distilled water

-

Volumetric flasks and graduated cylinders

-

Magnetic stirrer and stir bar

-

Analytical balance

2. Preparation of Titration Solvent:

The titration solvent is a mixture of toluene, anhydrous isopropyl alcohol, and water.[1]

-

Measure 500 mL of toluene and add it to a clean, dry 1 L volumetric flask.

-

Add 495 mL of anhydrous isopropyl alcohol to the same volumetric flask.

-

Add 5 mL of deionized or distilled water to the flask.

-

Stopper the flask and mix the solution thoroughly by inversion.

3. Preparation of 1% (w/v) p-Naphtholbenzein Indicator Solution:

-

Using an analytical balance, accurately weigh 1.0 g of p-Naphtholbenzein powder.

-

Transfer the weighed powder into a 100 mL volumetric flask.

-

Add a small amount of the prepared titration solvent to the volumetric flask and swirl to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.

-

Once the p-Naphtholbenzein is completely dissolved, add more titration solvent to the flask until the volume reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a tightly sealed, amber glass bottle to protect it from light.

Workflow Diagram

Caption: Workflow for preparing p-Naphtholbenzein indicator solution.

References

Application Notes and Protocols for p-Naphtholbenzein Titration of Weak Acids and Bases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of p-Naphtholbenzein as a visual indicator for the non-aqueous titration of weak acids and bases. This indicator is particularly valuable in pharmaceutical analysis and industrial quality control where analytes may be insoluble in water or exhibit weak protolytic properties.

Principle of p-Naphtholbenzein Indication

p-Naphtholbenzein is a pH indicator that exhibits a distinct color change in non-aqueous media, making it suitable for the endpoint determination in acid-base titrations.[1] Its operational principle is based on the structural transformation of the molecule in response to changes in the acidity or basicity of the solution.[1] The molecule exists in two primary forms: a protonated form in acidic conditions and a deprotonated form in basic conditions, each with a different light absorption spectrum, resulting in a visible color change.[1]

The transition between these forms occurs over a specific pH range, which in non-aqueous systems corresponds to a potential change at the equivalence point. This sharp and discernible color change allows for accurate determination of the titration's endpoint.[1]

Data Presentation: Indicator Properties and Analyte Suitability

The suitability of p-Naphtholbenzein for a particular titration depends on the analyte's strength (pKa), the solvent system, and the titrant used. The following tables summarize the key properties of the indicator and provide guidance on its application for various weak acids and bases.

Table 1: Properties of p-Naphtholbenzein Indicator

| Property | Description | Reference |

| Chemical Name | α-Naphtholbenzein | [2][3] |

| CAS Number | 145-50-6 | [4] |

| Molecular Formula | C₂₇H₁₈O₂ | [4] |

| Molecular Weight | 374.44 g/mol | [3] |

| Appearance | Red to brown amorphous powder | |

| Solubility | Insoluble in water; soluble in alcohols, glacial acetic acid, and toluene-isopropanol mixtures. | |

| pH Transition Range (approximate) | pH 8.2 - 10.0 | [3][4][5] |

| Color in Acidic Medium | Yellow / Orange | [2][6] |

| Color at Endpoint | Green / Green-Brown | [2][6] |

| Color in Basic Medium | Blue / Green-Blue / Violet | [1] |

Table 2: Suitable Analytes for Titration with p-Naphtholbenzein

| Analyte Type | Examples | Typical pKa Range (in water) | Titrant | Solvent System |

| Weak Acids | Carboxylic Acids (e.g., Benzoic Acid), Phenols | 4 - 10 | Alcoholic Potassium Hydroxide (KOH) or Tetrabutylammonium Hydroxide (TBAH) | Toluene/Isopropanol/Water, Dimethylformamide (DMF) |

| Weak Bases | Amines (e.g., Pyridine, Triethanolamine), Salts of Carboxylic Acids (e.g., Sodium Benzoate) | 4 - 10 (for the conjugate acid) | Perchloric Acid (HClO₄) in Glacial Acetic Acid | Glacial Acetic Acid, Acetonitrile |

Experimental Protocols

The following are detailed methodologies for the preparation of reagents and the titration of weak acids and bases using p-Naphtholbenzein as an indicator.

Preparation of Reagents

3.1.1. p-Naphtholbenzein Indicator Solution (0.2% w/v in Glacial Acetic Acid)

-

Procedure: Dissolve 0.2 g of p-Naphtholbenzein in 100 mL of anhydrous glacial acetic acid.[7][8]

-

Quality Control: To 50 mL of anhydrous glacial acetic acid, add 0.25 mL of the prepared indicator solution. The solution should be brownish-yellow. Not more than 0.05 mL of 0.1 M perchloric acid should be required to change the color to green.[9]

3.1.2. p-Naphtholbenzein Indicator Solution (1% w/v in Titration Solvent for Acid/Base Number)

-

Titration Solvent Preparation: Mix 500 mL of toluene, 495 mL of anhydrous isopropyl alcohol, and 5 mL of water.[2][10]

-

Indicator Solution Preparation: Dissolve 1 g of p-Naphtholbenzein in 100 mL of the titration solvent.[6]

3.1.3. 0.1 M Perchloric Acid (HClO₄) Titrant

-

Procedure: Cautiously mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure all water is consumed by the acetic anhydride.[7][11][12]

-

Standardization: Accurately weigh about 0.5 g of potassium hydrogen phthalate (primary standard, dried at 120°C for 2 hours) and dissolve it in 25 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the prepared 0.1 M perchloric acid until the color changes from violet to blue-green.[12]

3.1.4. 0.1 M Alcoholic Potassium Hydroxide (KOH) Titrant

-

Procedure: Add 6 g of solid KOH to approximately 1 L of anhydrous isopropyl alcohol. Boil the mixture gently for 10-15 minutes. Allow the solution to stand overnight and then decant the clear supernatant into a storage bottle.[13]

-

Standardization: Standardize the solution against a known mass of benzoic acid or potassium hydrogen phthalate dissolved in the appropriate solvent.

Protocol for Titration of a Weak Base (e.g., Sodium Benzoate)

This protocol is suitable for the assay of salts of carboxylic acids and other weak bases in pharmaceutical preparations.[11]

-

Sample Preparation: Accurately weigh approximately 0.25 g of the weak base (e.g., sodium benzoate) and dissolve it in 20 mL of anhydrous glacial acetic acid. Gentle warming may be necessary to aid dissolution.[12]

-

Indicator Addition: Add 2-3 drops of 0.2% p-Naphtholbenzein indicator solution in glacial acetic acid. The solution should appear blue.

-

Titration: Titrate the sample solution with standardized 0.1 M perchloric acid. The endpoint is reached when the color of the solution changes from blue to orange.[14]

-

Blank Determination: Perform a blank titration using 20 mL of glacial acetic acid and the same amount of indicator.

-

Calculation: Calculate the percentage purity of the analyte using the volumes of titrant consumed by the sample and the blank.

Protocol for Titration of a Weak Acid (Acid Number Determination in Oils - based on ASTM D974)

This protocol is a standard method for determining the acidic constituents in petroleum products and lubricants.[2][6][10][13][15]

-

Sample Preparation: Accurately weigh an appropriate amount of the oil sample (refer to ASTM D974 for sample size guidance based on expected acid number) into a 250 mL Erlenmeyer flask.[6]

-

Solvent and Indicator Addition: Add 100 mL of the titration solvent (toluene/isopropanol/water mixture) and 0.5 mL of the 1% p-Naphtholbenzein indicator solution. Swirl until the sample is completely dissolved. The initial color should be yellow-orange.[6][10]

-

Titration: Titrate the solution at room temperature with standardized 0.1 M alcoholic potassium hydroxide solution. Add the titrant in small increments and swirl the flask continuously.

-

Endpoint Determination: The endpoint is reached when the color changes from orange to a distinct green or green-brown that persists for at least 15 seconds.[2][6]

-

Blank Determination: Perform a blank titration on 100 mL of the titration solvent and 0.5 mL of the indicator solution.

-

Calculation: The acid number, expressed in mg KOH per gram of sample, is calculated based on the volume of titrant used for the sample and the blank.

Visualizations

The following diagrams illustrate the chemical principles and workflows associated with p-Naphtholbenzein titration.

Caption: Chemical equilibrium of p-Naphtholbenzein indicator.

Caption: Experimental workflow for non-aqueous titration.

Caption: Logical relationship of components in the titration.

References

- 1. researchgate.net [researchgate.net]

- 2. ppapco.ir [ppapco.ir]

- 3. medchemexpress.com [medchemexpress.com]

- 4. p-Naphtholbenzein, Practical grade [himedialabs.com]

- 5. p-Naphtholbenzein CAS#: 145-50-6 [m.chemicalbook.com]

- 6. Total Acid Number Titration Method [machinerylubrication.com]

- 7. copbela.org [copbela.org]

- 8. Non aqueous titration 04.06.2021 [slideshare.net]

- 9. gspchem.com [gspchem.com]

- 10. xylemanalytics.com [xylemanalytics.com]

- 11. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 12. ramauniversity.ac.in [ramauniversity.ac.in]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. pages.hannainst.com [pages.hannainst.com]

Applications of p-Naphtholbenzein in Non-Aqueous Titrations: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Naphtholbenzein is a versatile indicator dye widely employed in non-aqueous acid-base titrations. Its distinct color change at the equivalence point makes it a valuable tool for the quantitative analysis of weakly acidic and weakly basic substances that are often insoluble or poorly reactive in aqueous media. This document provides detailed application notes and experimental protocols for the use of p-Naphtholbenzein in various non-aqueous titration procedures, catering to the needs of researchers, scientists, and professionals in drug development.

Non-aqueous titrations are essential in pharmaceutical and chemical analysis for determining the purity and concentration of substances that do not provide sharp endpoints in water. The choice of a suitable non-aqueous solvent can enhance the acidic or basic properties of the analyte, leading to a more defined titration curve and a clear visual endpoint with an appropriate indicator like p-Naphtholbenzein.

Principle of p-Naphtholbenzein as a Non-Aqueous Indicator

Like other pH indicators, p-Naphtholbenzein functions based on its ability to exist in two different colored forms depending on the acidity or basicity of the medium.[1] In non-aqueous solvents, the color change is dependent on the solvated proton activity. The molecule undergoes a structural transformation upon protonation or deprotonation, which alters its electronic conjugation and, consequently, its absorption spectrum in the visible region.[1]

In acidic non-aqueous media, p-Naphtholbenzein exists in its protonated form, which is typically yellow to orange. As the solution becomes basic during a titration, the indicator gets deprotonated, leading to a color change to green, blue, or turquoise.[2] The sharpness of this color change is influenced by the solvent system used.

Quantitative Data Summary

The visual transition of p-Naphtholbenzein varies with the non-aqueous solvent system employed. The following table summarizes the observed color changes at the endpoint for different applications.

| Application/Solvent System | Analyte Type | Titrant | Acidic Color | Basic Color at Endpoint |

| Glacial Acetic Acid | Weak Bases (e.g., Sodium Benzoate, Amines) | Perchloric Acid | Yellow/Brownish-Yellow | Green |

| Toluene/Isopropanol/Water | Weak Acids (e.g., in Petroleum Products) | Alcoholic Potassium Hydroxide | Yellow-Orange | Green-Brown |

Experimental Protocols

Preparation of Reagents

1. p-Naphtholbenzein Indicator Solution (0.2% w/v in Glacial Acetic Acid)

-

Procedure: Dissolve 0.2 g of p-Naphtholbenzein in 100 mL of anhydrous glacial acetic acid.[3]

-

Quality Check: To 50 mL of anhydrous glacial acetic acid, add 0.25 mL of the indicator solution. The solution should be brownish-yellow. Not more than 0.05 mL of 0.1 M perchloric acid should be required to change the color to green.[3]

2. p-Naphtholbenzein Indicator Solution (1% w/v in Titration Solvent)

-

Titration Solvent Preparation: Mix toluene, isopropyl alcohol, and water in the ratio of 500:495:5.

-

Procedure: Dissolve 1 g of p-Naphtholbenzein in 100 mL of the titration solvent.

3. 0.1 M Perchloric Acid (HClO₄) Titrant

-

Preparation: To 900 mL of glacial acetic acid, add 8.5 mL of 72% perchloric acid with constant stirring. Then, add 30 mL of acetic anhydride and make up the volume to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure the acetic anhydride reacts with any water present.

-

Standardization:

-

Accurately weigh about 0.7 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours.

-

Dissolve the KHP in 50 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator.

-

Titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green.

-

Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank value from the titrant volume.

-

Calculate the molarity of the perchloric acid solution. Each mL of 0.1 M perchloric acid is equivalent to 0.02042 g of potassium hydrogen phthalate.

-

4. 0.1 M Alcoholic Potassium Hydroxide (KOH) Titrant

-

Preparation: Dissolve 6 g of potassium hydroxide in 1 liter of anhydrous isopropyl alcohol.

-

Standardization:

-

Accurately weigh about 0.2 g of benzoic acid (primary standard).

-

Dissolve in 50 mL of the titration solvent (toluene/isopropanol/water).

-

Add 2-3 drops of p-Naphtholbenzein indicator solution (1% in titration solvent).

-

Titrate with the prepared 0.1 M alcoholic KOH solution to a green-brown endpoint.

-

Perform a blank titration and calculate the molarity of the KOH solution.

-

Application Notes and Protocols

Application 1: Assay of Sodium Benzoate (A Weak Base)

This protocol describes the quantitative determination of sodium benzoate, a salt of a weak acid that acts as a weak base in a non-aqueous medium.

Methodology:

-

Sample Preparation: Accurately weigh about 0.25 g of sodium benzoate and dissolve it in 20 mL of anhydrous glacial acetic acid. Gentle warming may be required to facilitate dissolution. Cool the solution to room temperature.

-

Indicator Addition: Add 2-3 drops of 0.2% p-Naphtholbenzein indicator solution in glacial acetic acid. The initial color of the solution will be brownish-yellow.

-

Titration: Titrate the sample solution with standardized 0.1 M perchloric acid. The titration should be carried out slowly, with constant stirring.

-

Endpoint Determination: The endpoint is reached when the color of the solution changes from brownish-yellow to a stable green.

-

Blank Determination: Perform a blank titration using 20 mL of glacial acetic acid and the same amount of indicator. Subtract the blank titrant volume from the sample titrant volume.

-

Calculation:

-

Each mL of 0.1 M perchloric acid is equivalent to 0.01441 g of sodium benzoate (C₇H₅NaO₂).

-

Calculate the percentage purity of the sodium benzoate sample.

-

Application 2: Determination of Acid Number in Petroleum Products (ASTM D974)

This protocol outlines the determination of the acid number in petroleum products, which is a measure of the amount of acidic substances present.

Methodology:

-

Sample Preparation: Accurately weigh an appropriate amount of the oil sample (the amount depends on the expected acid number) into a 250 mL conical flask.

-

Solvent and Indicator Addition: Add 100 mL of the titration solvent (toluene/isopropanol/water) and 0.5 mL of 1% p-Naphtholbenzein indicator solution in titration solvent. Swirl the flask until the sample is completely dissolved. The initial color should be yellow-orange.[4]

-

Titration: Titrate the solution with standardized 0.1 M alcoholic potassium hydroxide solution. The titrant should be added in small increments with vigorous swirling, especially near the endpoint.[4]

-

Endpoint Determination: The endpoint is the first appearance of a stable green-brown color that persists for at least 15 seconds.[4]

-

Blank Determination: Perform a blank titration on 100 mL of the titration solvent and 0.5 mL of the indicator solution.

-

Calculation:

-

The acid number is expressed in mg of KOH per gram of sample.

-

Acid Number (mg KOH/g) = [(A - B) × M × 56.1] / W

-

A = volume of KOH solution used for the sample (mL)

-

B = volume of KOH solution used for the blank (mL)

-

M = Molarity of the alcoholic KOH solution

-

W = weight of the sample (g)

-

56.1 = molecular weight of KOH

-

-

Application 3: Assay of a Weakly Basic Amine

This protocol is a general method for the titration of weakly basic amines in a non-aqueous solvent.

Methodology:

-

Sample Preparation: Accurately weigh an appropriate amount of the amine sample and dissolve it in 50 mL of glacial acetic acid.

-

Indicator Addition: Add 2-3 drops of 0.2% p-Naphtholbenzein indicator solution in glacial acetic acid.

-

Titration: Titrate the solution with standardized 0.1 M perchloric acid.

-

Endpoint Determination: The endpoint is indicated by a color change from yellow or brownish-yellow to green.

-

Blank Determination: A blank titration should be performed with the solvent and indicator alone.

-

Calculation: The concentration of the amine can be calculated based on the stoichiometry of the reaction with perchloric acid.

Visualizations

Signaling Pathway of p-Naphtholbenzein

The following diagram illustrates the simplified chemical transformation of p-Naphtholbenzein at the titration endpoint, representing the change from its acidic (protonated) form to its basic (deprotonated) form.

Caption: p-Naphtholbenzein color change mechanism.

Experimental Workflow for Non-Aqueous Titration

The following diagram outlines the general workflow for performing a non-aqueous titration using p-Naphtholbenzein as an indicator.

Caption: General workflow for non-aqueous titration.

Conclusion

p-Naphtholbenzein serves as an effective and reliable indicator for a variety of non-aqueous titrations. Its sharp and distinct color change at the equivalence point allows for accurate quantitative analysis of weak acids and bases in pharmaceuticals, petroleum products, and other chemical substances. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to successfully implement non-aqueous titration methods using p-Naphtholbenzein in their analytical workflows. Careful preparation of reagents and adherence to the specified procedures are crucial for obtaining precise and reproducible results.

References

Application Notes: Determination of Acid Number in Oils using p-Naphtholbenzein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid number (AN) is a critical quality control parameter for new and used oils, including lubricating oils, hydraulic fluids, and transformer oils. It represents the quantity of acidic components present in the oil, expressed in milligrams of potassium hydroxide (KOH) required to neutralize one gram of the sample. An increase in the acid number of in-service oils can indicate oxidation and degradation of the oil, which can lead to corrosion and other detrimental effects on machinery. This application note provides a detailed protocol for the determination of the acid number in oils by color-indicator titration using p-Naphtholbenzein, based on the widely recognized ASTM D974 standard.[1][2][3][4]

p-Naphtholbenzein is a suitable indicator for this titration as it provides a distinct color change from orange in an acidic solution to a green or green-brown endpoint in a basic medium, allowing for accurate determination of the neutralization point.[1][5] This method is applicable to petroleum products and lubricants that are soluble or nearly soluble in a mixture of toluene and isopropyl alcohol.[1][4]

Principle

To determine the acid number, a known weight of the oil sample is dissolved in a titration solvent composed of toluene, isopropyl alcohol, and a small amount of water. The resulting single-phase solution is then titrated at room temperature with a standardized alcoholic solution of potassium hydroxide (KOH). The endpoint of the titration is visually identified by the color change of the p-Naphtholbenzein indicator from orange to green or green-brown.[1]

Data Presentation

The following table provides representative data for the determination of the acid number in various oil samples.

| Sample ID | Oil Type | Sample Weight (g) | Titrant Volume (mL) | Blank Volume (mL) | Acid Number (mg KOH/g) |

| 1 | New Turbine Oil | 20.15 | 1.50 | 0.10 | 0.39 |

| 2 | Used Turbine Oil | 10.05 | 2.80 | 0.10 | 1.50 |

| 3 | New Hydraulic Oil | 20.08 | 0.80 | 0.10 | 0.19 |

| 4 | Used Hydraulic Oil | 5.02 | 3.50 | 0.10 | 3.82 |

| 5 | Dark-Colored Gear Oil | 2.05 | 4.20 | 0.10 | 11.23 |

Experimental Protocols

Reagent and Solution Preparation

4.1.1. Titration Solvent

-

To prepare the titration solvent, mix the following reagents in the specified ratio: 500 mL of toluene, 495 mL of anhydrous isopropyl alcohol, and 5 mL of water.[1][6] This solvent should be prepared in a large quantity for consistency.

4.1.2. p-Naphtholbenzein Indicator Solution (10 g/L)

-

Dissolve 1 gram of p-Naphtholbenzein in 100 mL of the titration solvent.[2][6][7] Ensure the p-Naphtholbenzein meets the specifications outlined in ASTM D974.[1]

4.1.3. 0.1 M Alcoholic Potassium Hydroxide (KOH) Solution

-

Preparation: Add approximately 6 grams of solid KOH to about 1 liter of anhydrous isopropyl alcohol (containing less than 0.9% water) in a 2-liter Erlenmeyer flask.[8] Gently boil the mixture for 10 to 15 minutes, stirring to prevent the KOH from caking on the flask.[8] Allow the solution to stand for 24 hours in a tightly stoppered bottle. Then, carefully decant the clear supernatant liquid into a suitable storage bottle, avoiding the precipitated potassium carbonate.

-

Standardization:

-

Accurately weigh approximately 0.2 g of dried potassium hydrogen phthalate (KHP) into a flask.

-

Dissolve the KHP in 100 mL of CO2-free water.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with the prepared 0.1 M alcoholic KOH solution to the first permanent pink color.

-

Calculate the exact molarity of the KOH solution.

-

Experimental Workflow

4.2.1. Sample Preparation

-

Into a 250 mL Erlenmeyer flask, introduce a weighed quantity of the oil sample according to the expected acid number, as suggested in the table below.[1][6]

-

Add 0.5 mL of the p-Naphtholbenzein indicator solution.[2][9]

-

Swirl the flask until the sample is completely dissolved. The initial color of the solution should be orange. If the solution turns green or green-brown, the oil has a base number, and this procedure for acid number is not applicable.[2]

Sample Size Guide (ASTM D974) [1][6]

| Acid Number Range (mg KOH/g) | Sample Size (g) | Weighing Accuracy (g) |

| 0.0 to 3.0 | 20.0 ± 2.0 | 0.05 |

| Over 3.0 to 25.0 | 2.0 ± 0.2 | 0.01 |

| Over 25.0 to 250.0 | 0.2 ± 0.02 | 0.001 |

| Used or Dark-Colored Oils | ||

| 0.0 to 25.0 | 2.0 ± 0.2 | 0.01 |

| Over 25.0 to 250.0 | 0.2 ± 0.02 | 0.001 |

4.2.2. Blank Titration

-

Perform a blank titration using 100 mL of the titration solvent and 0.5 mL of the p-Naphtholbenzein indicator solution.[2]

-

Titrate with the 0.1 M alcoholic KOH solution, adding the titrant in small increments (0.1 mL or less), until the endpoint color is reached.

-

Record the volume of KOH solution used for the blank (B).

4.2.3. Sample Titration

-

Titrate the prepared oil sample solution with the standardized 0.1 M alcoholic KOH solution.

-

Add the titrant in small increments, swirling the flask continuously.

-

As the endpoint is approached, the orange color will change to a green or green-brown.[1] The endpoint is reached when a persistent green or green-brown color is observed.[1]

-

Record the volume of KOH solution used for the sample titration (A).

Calculation of Acid Number

The acid number is calculated using the following formula:

Acid Number (mg KOH/g) = [(A - B) × M × 56.1] / W

Where:

-

A = volume of alcoholic KOH solution used for the sample titration (mL)

-

B = volume of alcoholic KOH solution used for the blank titration (mL)

-

M = Molarity of the alcoholic KOH solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the oil sample (g)

Visualization

The following diagrams illustrate the logical workflow of the acid number determination process.

Caption: Experimental workflow for acid number determination.

Caption: Logical steps in the titration process.

References

- 1. ppapco.ir [ppapco.ir]

- 2. xylemanalytics.com [xylemanalytics.com]

- 3. Acid Number: A Comprehensive Guide [machinerylubrication.com]

- 4. store.astm.org [store.astm.org]

- 5. Acid number in insulating, transformer and turbine oils – Use of a photometric sensor increases precision and reliability for the determination according to ASTM D974 | Metrohm [metrohm.com]

- 6. metrohm.com [metrohm.com]

- 7. Total Acid Number Titration Method [machinerylubrication.com]

- 8. ptplab.net [ptplab.net]

- 9. pages.hannainst.com [pages.hannainst.com]

Application Note: Determination of Acid Number in Biodiesel using p-Naphtholbenzein

Audience: Researchers, scientists, and quality control professionals in the biofuels and drug development industries.